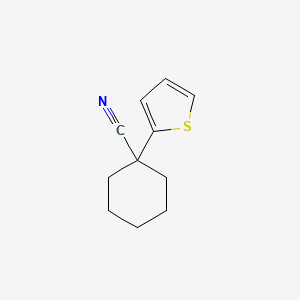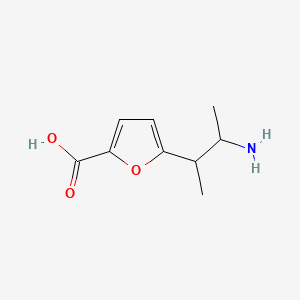
5-(3-Aminobutan-2-yl)furan-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a furan derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Aminopropyl)furan-2-carboxylic acid
- 5-(3-Aminobutyl)furan-2-carboxylic acid
- 5-(3-Aminopentyl)furan-2-carboxylic acid
Uniqueness
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is unique due to the specific positioning of the amino group and the length of the carbon chain. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5-(3-aminobutan-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-5(6(2)10)7-3-4-8(13-7)9(11)12/h3-6H,10H2,1-2H3,(H,11,12) |
Clave InChI |
ORNIDARFDNAWTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(O1)C(=O)O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


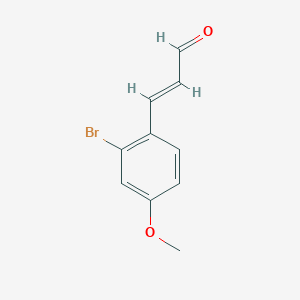
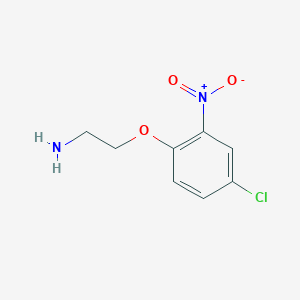
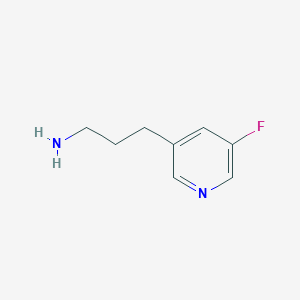
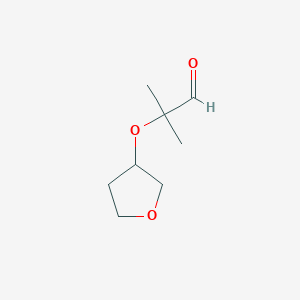
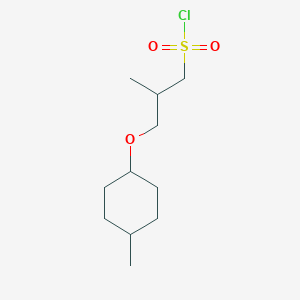
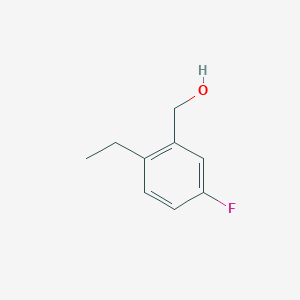
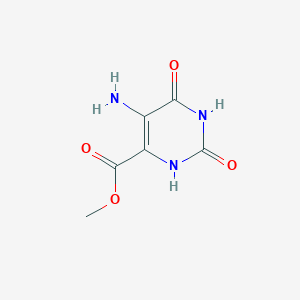
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
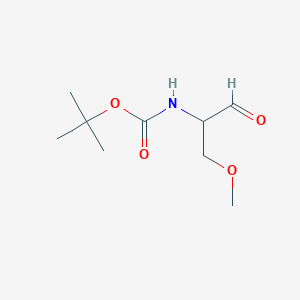

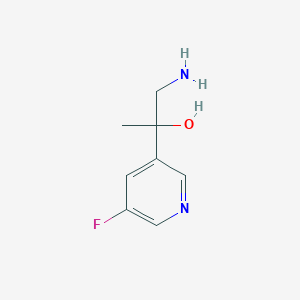
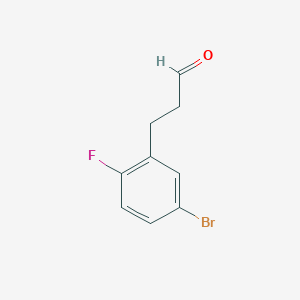
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
